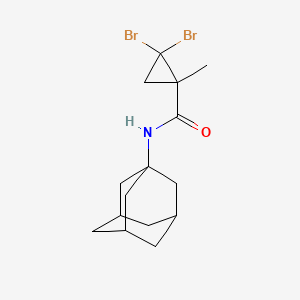![molecular formula C21H30N4O B6063069 2-{1-(3-methyl-2-buten-1-yl)-4-[4-(1H-pyrazol-1-yl)benzyl]-2-piperazinyl}ethanol](/img/structure/B6063069.png)
2-{1-(3-methyl-2-buten-1-yl)-4-[4-(1H-pyrazol-1-yl)benzyl]-2-piperazinyl}ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{1-(3-methyl-2-buten-1-yl)-4-[4-(1H-pyrazol-1-yl)benzyl]-2-piperazinyl}ethanol, also known as MPEP, is a compound that has been widely studied for its potential therapeutic applications. MPEP is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which has been implicated in a variety of neurological disorders, including anxiety, depression, and addiction.
作用機序
2-{1-(3-methyl-2-buten-1-yl)-4-[4-(1H-pyrazol-1-yl)benzyl]-2-piperazinyl}ethanol acts as a selective antagonist of the mGluR5 receptor, which is a G protein-coupled receptor that is widely distributed throughout the central nervous system. By blocking the activity of this receptor, this compound is able to modulate the release of glutamate, a neurotransmitter that is involved in a variety of physiological processes, including learning and memory, pain perception, and mood regulation.
Biochemical and physiological effects:
This compound has been shown to have a variety of biochemical and physiological effects in animal models. In addition to its anxiolytic and antidepressant effects, this compound has been shown to reduce inflammation and oxidative stress, as well as to improve cognitive function in aging animals. Additionally, this compound has been shown to modulate the activity of the hypothalamic-pituitary-adrenal axis, which is involved in the regulation of stress responses.
実験室実験の利点と制限
One advantage of using 2-{1-(3-methyl-2-buten-1-yl)-4-[4-(1H-pyrazol-1-yl)benzyl]-2-piperazinyl}ethanol in lab experiments is its selectivity for the mGluR5 receptor, which allows for more precise modulation of glutamate signaling. Additionally, this compound has been shown to have good pharmacokinetic properties, including good oral bioavailability and a long half-life. However, one limitation of using this compound in lab experiments is its potential for off-target effects, as it has been shown to interact with other receptors, such as the sigma-1 receptor.
将来の方向性
Future research on 2-{1-(3-methyl-2-buten-1-yl)-4-[4-(1H-pyrazol-1-yl)benzyl]-2-piperazinyl}ethanol could focus on its potential therapeutic applications in a variety of neurological disorders, including anxiety, depression, and addiction. Additionally, further studies could investigate the mechanisms underlying this compound's neuroprotective effects, as well as its potential for use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, future research could focus on the development of more selective mGluR5 antagonists with improved pharmacokinetic properties and fewer off-target effects.
合成法
2-{1-(3-methyl-2-buten-1-yl)-4-[4-(1H-pyrazol-1-yl)benzyl]-2-piperazinyl}ethanol can be synthesized using a variety of methods, including the reaction of 1-(3-methyl-2-buten-1-yl)piperazine with 4-(1H-pyrazol-1-yl)benzyl chloride, followed by reduction with sodium borohydride to yield the final product. Other methods involve the use of different starting materials, such as 4-(1H-pyrazol-1-yl)benzylamine and 1-chloro-2-(2-hydroxyethoxy)ethane.
科学的研究の応用
2-{1-(3-methyl-2-buten-1-yl)-4-[4-(1H-pyrazol-1-yl)benzyl]-2-piperazinyl}ethanol has been extensively studied for its potential therapeutic applications in a variety of neurological disorders. In animal models, this compound has been shown to have anxiolytic and antidepressant effects, as well as the ability to reduce drug-seeking behavior in addiction models. Additionally, this compound has been studied for its potential neuroprotective effects in conditions such as Parkinson's disease and traumatic brain injury.
特性
IUPAC Name |
2-[1-(3-methylbut-2-enyl)-4-[(4-pyrazol-1-ylphenyl)methyl]piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30N4O/c1-18(2)8-12-24-14-13-23(17-21(24)9-15-26)16-19-4-6-20(7-5-19)25-11-3-10-22-25/h3-8,10-11,21,26H,9,12-17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGQBLRCYXHGLAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCN1CCN(CC1CCO)CC2=CC=C(C=C2)N3C=CC=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-methyl-4-[4-(2-propyn-1-yloxy)phenyl]-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B6062990.png)
![1-(3,4-dihydro-2(1H)-isoquinolinyl)-3-[3-(4-thiomorpholinylmethyl)phenoxy]-2-propanol](/img/structure/B6062999.png)
![1-amino-N-(2-methoxyphenyl)-5-(4-morpholinyl)-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline-2-carboxamide](/img/structure/B6063010.png)
![7-(2,2-dimethylpropyl)-2-[3-(2-fluorophenyl)propanoyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6063013.png)


![2-[2-(3-bromo-5-ethoxy-4-hydroxybenzylidene)hydrazino]-N-cyclohexyl-2-oxoacetamide](/img/structure/B6063035.png)
![1-butyl-2,5,6-triphenyl-1H-imidazo[1,2-a]imidazole](/img/structure/B6063042.png)
![3-[2-(2-fluorophenyl)ethyl]-1-[(3-methyl-1H-pyrazol-5-yl)methyl]piperidine](/img/structure/B6063050.png)
![N~1~-(3,5-dimethylphenyl)-N~2~-(4-fluorophenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B6063055.png)
![1-(1-cyclopentyl-4-piperidinyl)-N-{[5-(methoxymethyl)-2-furyl]methyl}-N-(3-pyridinylmethyl)methanamine](/img/structure/B6063075.png)
![4-[(4-chlorobenzylidene)amino]-4H-1,2,4-triazole-3,5-diol](/img/structure/B6063076.png)
![N-[1-methyl-2-(3-methyl-2-pyridinyl)ethyl]-2-[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetamide](/img/structure/B6063085.png)
![N-{[1-(1-cyclopenten-1-ylcarbonyl)-3-piperidinyl]methyl}-2-thiophenesulfonamide](/img/structure/B6063097.png)